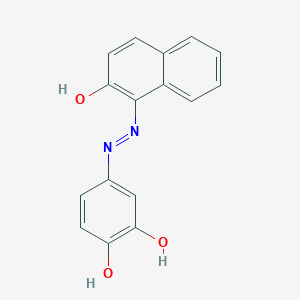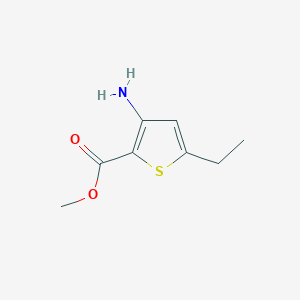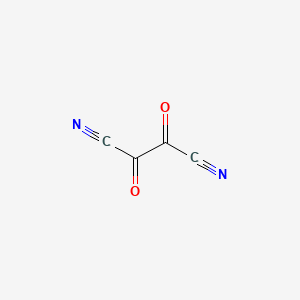
Oxalyl dicyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalyl dicyanide, also known as ethanedioyl dicyanide, is a chemical compound with the formula C₄N₂O₂. It is a member of the acyl cyanides family and is characterized by the presence of two cyanide groups attached to an oxalyl group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxalyl dicyanide can be synthesized through the hydrolysis of diiminosuccinonitrile. This process involves the reaction of diiminosuccinonitrile with water, leading to the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard laboratory procedures that can be scaled up for industrial purposes. The hydrolysis reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: Oxalyl dicyanide undergoes various chemical reactions, including condensation reactions. For instance, it can condense with diaminomaleonitrile to form pyrazinetetracarbonitrile and 5,6-dihydroxypyrazine-2,3-dicarbonitrile, both of which are derivatives of pyrazine .
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as diaminomaleonitrile and controlled conditions to facilitate the desired transformations. The reaction conditions often include moderate temperatures and the presence of catalysts to enhance the reaction rate.
Major Products Formed: The major products formed from the reactions of this compound include pyrazinetetracarbonitrile and 5,6-dihydroxypyrazine-2,3-dicarbonitrile. These products are significant in various chemical synthesis applications .
Aplicaciones Científicas De Investigación
Oxalyl dicyanide has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reagent in organic synthesis to produce complex molecules and as a building block for the synthesis of heterocyclic compounds. Additionally, its reactivity makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Mecanismo De Acción
The mechanism of action of oxalyl dicyanide involves its ability to act as an acylating agent. The compound’s reactivity is attributed to the presence of the cyanide groups, which facilitate nucleophilic attack and subsequent transformations. The molecular targets and pathways involved in its reactions include the formation of carbon-nitrogen bonds and the generation of heterocyclic structures .
Comparación Con Compuestos Similares
- Oxalyl chloride
- Oxalyl bromide
- Oxalyl diisothiocyanate
Comparison: Oxalyl dicyanide is unique among its similar compounds due to the presence of cyanide groups, which impart distinct reactivity and chemical properties. Unlike oxalyl chloride and oxalyl bromide, which are primarily used as chlorinating and brominating agents, this compound is utilized for its acylating capabilities and its role in the synthesis of nitrogen-containing heterocycles .
Propiedades
Número CAS |
36086-83-6 |
|---|---|
Fórmula molecular |
C4N2O2 |
Peso molecular |
108.05 g/mol |
Nombre IUPAC |
oxalyl dicyanide |
InChI |
InChI=1S/C4N2O2/c5-1-3(7)4(8)2-6 |
Clave InChI |
VKZZALQGAUWTLQ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=O)C(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085059.png)
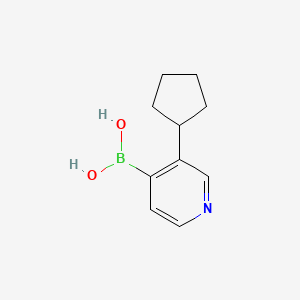
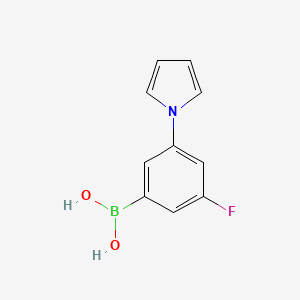
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14085070.png)
![1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol](/img/structure/B14085071.png)
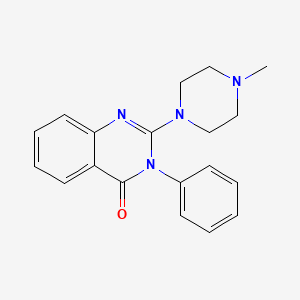
![(2S,7R)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B14085085.png)
![[5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl 2-methylbut-2-enoate](/img/structure/B14085090.png)
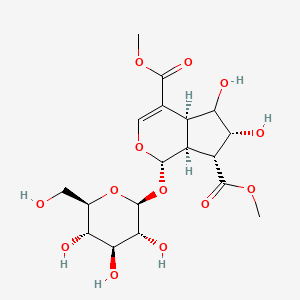
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085095.png)
![Benzoic acid, 4-[4-(2-oxiranyl)butoxy]-, 4-methoxyphenyl ester](/img/structure/B14085096.png)

